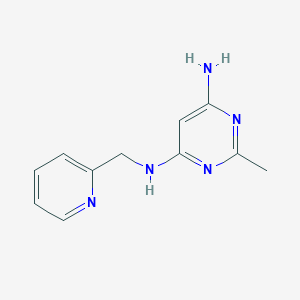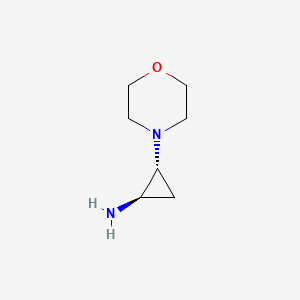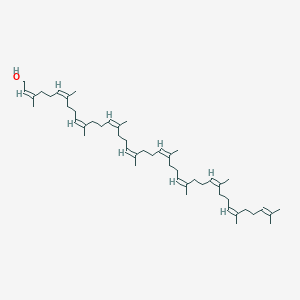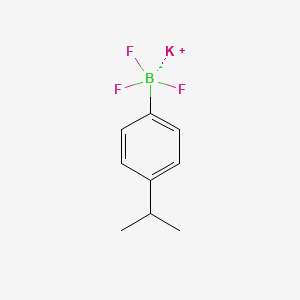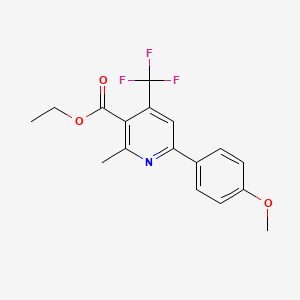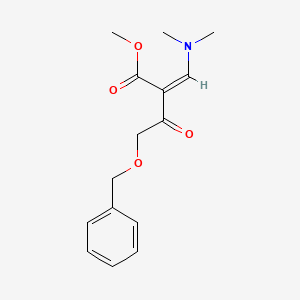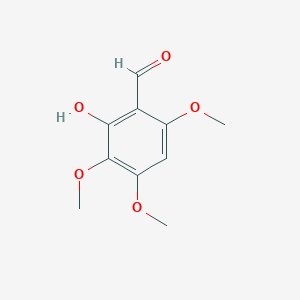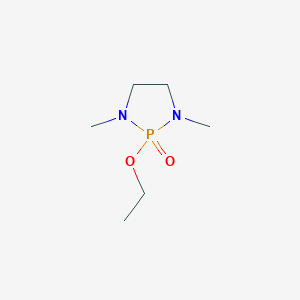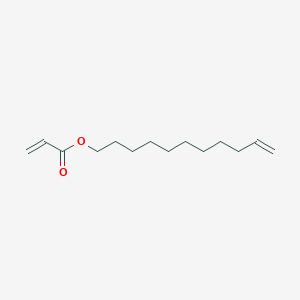
10-Undecenyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a colorless liquid that is primarily used in the production of polymers and copolymers. The compound is characterized by its acrylate group, which is known for its high reactivity, making it a valuable monomer in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10-Undecenyl acrylate can be synthesized through the esterification of 10-undecen-1-ol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of 10-undecen-1-ol and acrylic acid into a reactor, where the esterification takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 10-Undecenyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Addition Reactions: The double bond in the undecenyl group can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Esterification and Transesterification: It can react with alcohols to form different esters.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, UV light, or heat.
Addition Reactions: Typically carried out in the presence of catalysts such as palladium or platinum.
Esterification: Catalyzed by acids like sulfuric acid.
Major Products Formed:
Polymers and Copolymers: Used in coatings, adhesives, and sealants.
Halogenated Compounds: Formed through addition reactions with halogens.
Applications De Recherche Scientifique
10-Undecenyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Utilized in the development of bio-compatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential in creating hydrogels for wound healing and tissue engineering.
Industry: Employed in the production of specialty coatings, adhesives, and lubricants.
Mécanisme D'action
The mechanism of action of 10-Undecenyl acrylate primarily involves its reactivity due to the acrylate group. The acrylate group can undergo polymerization, forming long chains of polymers. The undecenyl group, with its double bond, can participate in various addition reactions, making the compound versatile in its applications. The molecular targets and pathways involved include the formation of covalent bonds with other monomers and the creation of cross-linked polymer networks .
Comparaison Avec Des Composés Similaires
- 10-Undecenoyl chloride
- 2-Carboxyethyl acrylate
- Bis(2-methacryloyloxy)ethyl disulfide
- Acrylic acid N-hydroxysuccinimide ester
Comparison: 10-Undecenyl acrylate is unique due to its combination of an acrylate group and a long undecenyl chain. This structure provides it with both high reactivity and flexibility, making it suitable for a wide range of applications. In comparison, compounds like 10-Undecenoyl chloride are primarily used in acylation reactions, while 2-Carboxyethyl acrylate is more commonly used in the synthesis of hydrophilic polymers .
Propriétés
Numéro CAS |
20763-72-8 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
undec-10-enyl prop-2-enoate |
InChI |
InChI=1S/C14H24O2/c1-3-5-6-7-8-9-10-11-12-13-16-14(15)4-2/h3-4H,1-2,5-13H2 |
Clé InChI |
YXTYHLWOJXBERN-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


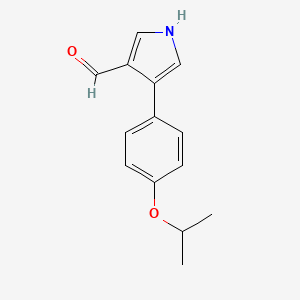
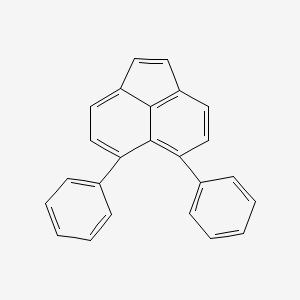
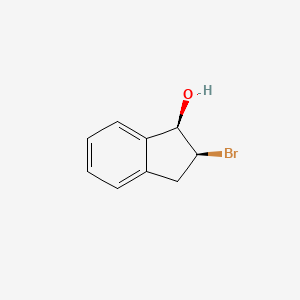
![4-(10-pyridin-4-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)pyridine](/img/structure/B13351430.png)

